molecular formula C12H11NO3 B1347696 N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide CAS No. 423729-51-5

N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide

Cat. No.: B1347696
CAS No.: 423729-51-5
M. Wt: 217.22 g/mol
InChI Key: RYFXYSCKNZGIME-UHFFFAOYSA-N
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Description

N-(3-Hydroxyphenyl)-2-methylfuran-3-carboxamide is an organic compound that features a furan ring substituted with a carboxamide group and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the furan derivative with an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

    Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be attached through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity.

Types of Reactions:

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate halogenating or nitrating agents.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(3-Hydroxyphenyl)-2-methylfuran-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the carboxamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    N-(3-Hydroxyphenyl)acetamide: Similar structure but with an acetamide group instead of a furan ring.

    N-(4-Hydroxyphenyl)acetamide:

    N-(3-Hydroxyphenyl)thiourea: Contains a thiourea group instead of a carboxamide group.

Uniqueness: N-(3-Hydroxyphenyl)-2-methylfuran-3-carboxamide is unique due to the presence of the furan ring, which imparts distinct chemical and physical properties. The combination of the hydroxyphenyl and carboxamide groups enhances its potential for diverse applications in various fields.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-8-11(5-6-16-8)12(15)13-9-3-2-4-10(14)7-9/h2-7,14H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFXYSCKNZGIME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358108
Record name N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423729-51-5
Record name N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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